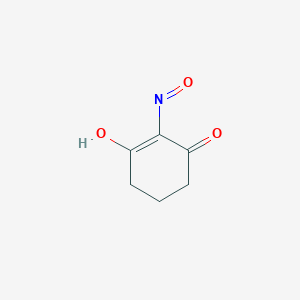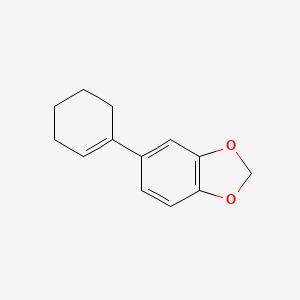![molecular formula C22H30O2S2 B14349101 1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene CAS No. 90301-86-3](/img/structure/B14349101.png)
1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene is an organic compound with the molecular formula C22H30S2 It is characterized by the presence of two benzene rings connected by an octane chain with sulfinylmethylene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene typically involves the reaction of benzyl mercaptan with 1,8-dibromooctane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the carbon atoms of the dibromooctane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl groups can be further oxidized to sulfone groups using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl groups can be reduced to sulfide groups using reducing agents like lithium aluminum hydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro, halogen, or sulfonic acid derivatives on the benzene rings.
Applications De Recherche Scientifique
1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene involves its interaction with specific molecular targets. The sulfinyl groups can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The benzene rings may also participate in π-π interactions with aromatic amino acids, influencing protein structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Octane-1,8-diylbis(sulfanediylmethylene)]dibenzene: Similar structure but with sulfide groups instead of sulfinyl groups.
1,1’-[Octane-1,8-diylbis(sulfonylmethylene)]dibenzene: Similar structure but with sulfone groups instead of sulfinyl groups.
Uniqueness
1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene is unique due to the presence of sulfinyl groups, which provide distinct chemical reactivity and potential biological activity compared to its sulfide and sulfone analogs. The sulfinyl groups offer a balance between the reactivity of sulfides and the stability of sulfones, making this compound versatile for various applications.
Propriétés
Numéro CAS |
90301-86-3 |
|---|---|
Formule moléculaire |
C22H30O2S2 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
8-benzylsulfinyloctylsulfinylmethylbenzene |
InChI |
InChI=1S/C22H30O2S2/c23-25(19-21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-26(24)20-22-15-9-6-10-16-22/h5-10,13-16H,1-4,11-12,17-20H2 |
Clé InChI |
WZROSPDINYYLBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)CCCCCCCCS(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
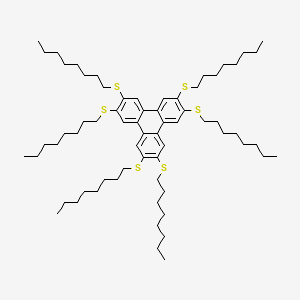

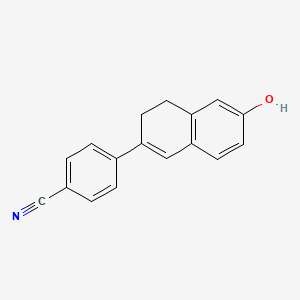
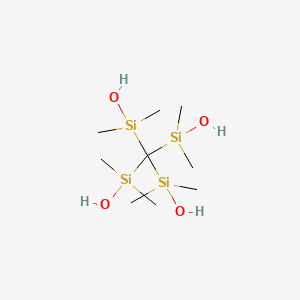
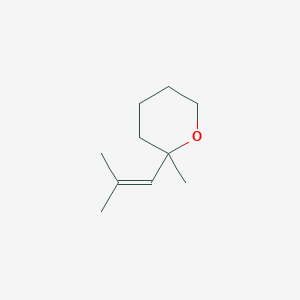
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)
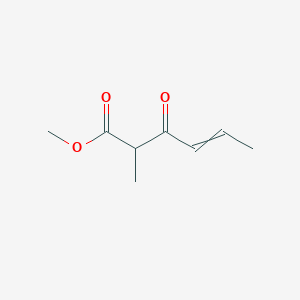
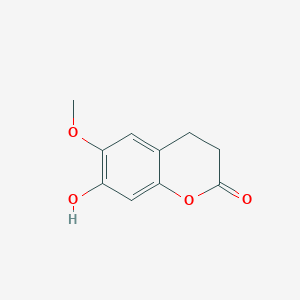
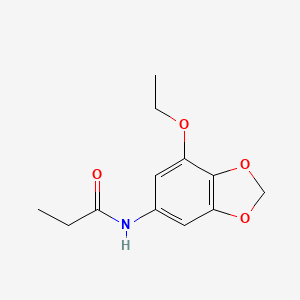
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
